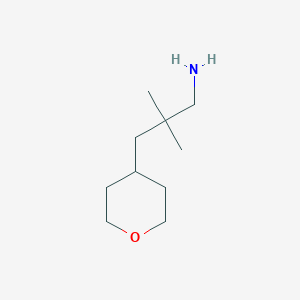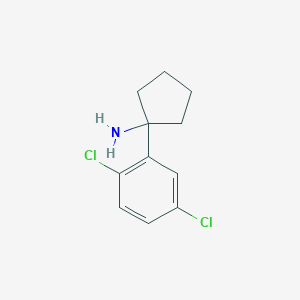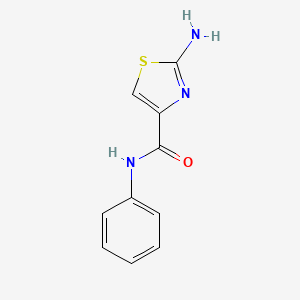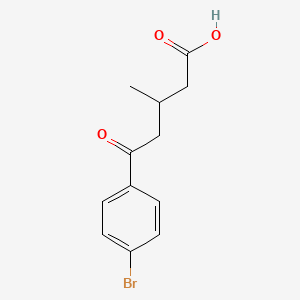
5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid
Übersicht
Beschreibung
5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid is an organic compound characterized by a bromophenyl group attached to a pentanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the acylation of 4-bromobenzene with 3-methyl-5-oxopentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Reacting 4-bromobenzene with a Grignard reagent followed by oxidation and subsequent esterification.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or aldehydes.
Substitution: Bromine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or esters.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Chemistry:
Synthetic Intermediate: The compound serves as a precursor in the synthesis of more complex molecules.
Catalyst: It can act as a catalyst or a ligand in various chemical reactions.
Biology:
Biochemical Studies: Used in studying enzyme mechanisms and biochemical pathways.
Probes: Serves as a fluorescent probe in biological imaging.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals.
Diagnostic Agents: Employed in diagnostic imaging techniques.
Industry:
Material Science: Utilized in the production of advanced materials.
Agriculture: Potential application as a pesticide or herbicide.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. For instance, in biochemical studies, it may interact with enzymes or receptors, altering their activity. The exact mechanism depends on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-(4-Bromophenyl)oxazole-2-propionic acid: Similar structure but different functional groups.
5-(4-Bromophenyl)furfural: Contains a furan ring instead of a pentanoic acid backbone.
Uniqueness:
The presence of the bromophenyl group and the specific arrangement of functional groups make 5-(4-Bromophenyl)-3-methyl-5-oxopentanoic acid unique compared to its analogs
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8(7-12(15)16)6-11(14)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHFUUJVRKSXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


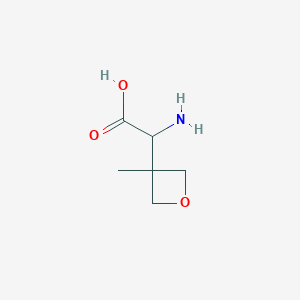
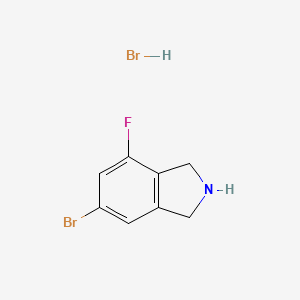

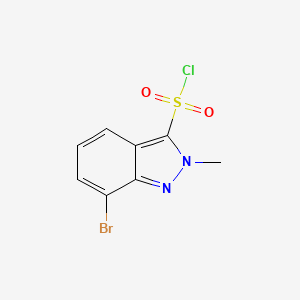
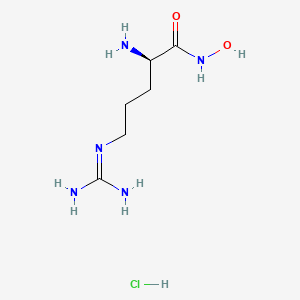
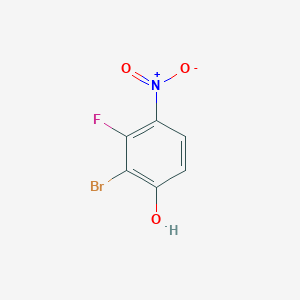
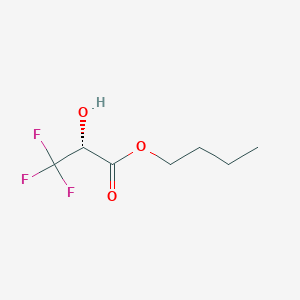


![3-cyclopentyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1529236.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1529237.png)
